molecular formula C5HClN4 B13970567 2-chloro-1H-imidazole-4,5-dicarbonitrile

2-chloro-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B13970567
M. Wt: 152.54 g/mol
InChI Key: CHJQRXBVFITGJU-UHFFFAOYSA-N
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Description

2-chloro-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound that features an imidazole ring substituted with a chlorine atom and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1H-imidazole-4,5-dicarbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry techniques to enhance sustainability. These methods may include microwave irradiation, ultrasound irradiation, and ball milling, which offer high yields, low waste, and reduced energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyano imidazoles, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

2-chloro-1H-imidazole-4,5-dicarbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-1H-imidazole-4,5-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C5HClN4

Molecular Weight

152.54 g/mol

IUPAC Name

2-chloro-1H-imidazole-4,5-dicarbonitrile

InChI

InChI=1S/C5HClN4/c6-5-9-3(1-7)4(2-8)10-5/h(H,9,10)

InChI Key

CHJQRXBVFITGJU-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(N1)Cl)C#N

Origin of Product

United States

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